4-(Diethylamino)benzophenone
Overview
Description
4-(Diethylamino)benzophenone is an organic compound with the molecular formula C17H19NO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a diethylamino group. This compound is known for its applications in photochemistry, particularly as a photoinitiator in polymerization processes .
Mechanism of Action
Target of Action
4-(Diethylamino)benzophenone, also known as Michler’s ethylketone (MEK), is primarily used as an intermediate in the synthesis of dyes and pigments . It has been successfully screened and optimized as a novel matrix for the enhancement of lipid in situ detection and imaging in tissues by MALDI-MSI .
Mode of Action
The compound’s interaction with its targets is primarily through its strong UV absorption properties . This allows it to enhance lipid in situ detection and imaging in tissues by MALDI-MSI .
Result of Action
The primary result of the action of this compound is the enhancement of lipid in situ detection and imaging in tissues by MALDI-MSI . This includes strong UV absorption, µm-sized crystals and uniform matrix-coating, super high vacuum chemical stability, low matrix-related ion interference, super soft ionization, and high lipid ionization efficiency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use in industrial abrasion processing suggests that it may be released into the environment during these processes . Additionally, safety data sheets indicate that it may cause long-term adverse effects in the aquatic environment , suggesting that its action and stability could be affected by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Diethylamino)benzophenone can be synthesized through the Friedel-Crafts acylation of N,N-diethylaniline with benzoyl chloride. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction can yield secondary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(Diethylamino)benzophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4,4’-Bis(diethylamino)benzophenone (Michler’s ketone)
- 4-(Dimethylamino)benzophenone
- 4-(Bromomethyl)benzophenone
- 2,4-Diethyl-9H-thioxanthen-9-one
- Camphorquinone
Comparison: 4-(Diethylamino)benzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to Michler’s ketone, it has a simpler structure and is easier to synthesize. Its diethylamino group provides a balance between solubility and photoinitiating efficiency, making it suitable for various applications .
Properties
IUPAC Name |
[4-(diethylamino)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-18(4-2)16-12-10-15(11-13-16)17(19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLJKTNBZKSHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280363 | |
Record name | 4-(Diethylamino)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18127-87-2 | |
Record name | 18127-87-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Diethylamino)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diethylamino)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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